1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate
Overview
Description
1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine oxalate is a useful research compound. Its molecular formula is C24H32N2O7 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.22095136 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Receptor Affinity and Pharmacological Potential
Research on analogues of the serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine highlights efforts to improve selectivity and affinity for 5-HT1A receptors, a target for various neurological and psychiatric conditions. Modifications to the molecule have led to compounds with improved affinity and selectivity, indicating the potential for developing more effective therapeutic agents with fewer side effects (Raghupathi et al., 1991).
Crystal Structure and Computational Studies
Compounds structurally related to 1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine have been synthesized and analyzed via single crystal X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the molecular structure, reactive sites, and intermolecular interactions, contributing to the understanding of how structural variations affect biological activity and receptor binding (Kumara et al., 2017).
Antimicrobial Activities
Novel triazole derivatives, including those with structural similarities to 1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine, have been synthesized and screened for antimicrobial activities. These compounds exhibit varying degrees of effectiveness against bacteria and fungi, suggesting their potential application in developing new antimicrobial agents (Bektaş et al., 2010).
Synthesis and Characterization for Diagnostic Applications
The facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives illustrates the application of these compounds in developing positron emission tomography (PET) radiotracers for imaging specific receptors in vivo. Such developments are crucial for advancing diagnostic imaging techniques and understanding receptor dynamics in various diseases (Gao et al., 2012).
Antioxidant Properties
Investigations into the antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives highlight the potential for these compounds to act as radical scavengers. This suggests their possible application in treating oxidative stress-related conditions (Mallesha et al., 2014).
Properties
IUPAC Name |
1-[4-(2-methoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.C2H2O4/c1-25-20-10-4-3-9-19(20)24-16-14-23(15-17-24)13-7-8-18-27-22-12-6-5-11-21(22)26-2;3-1(4)2(5)6/h3-6,9-12H,7-8,13-18H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUYJNAFFAKKJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=CC=C3OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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